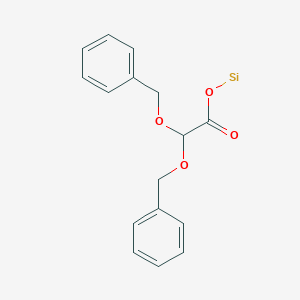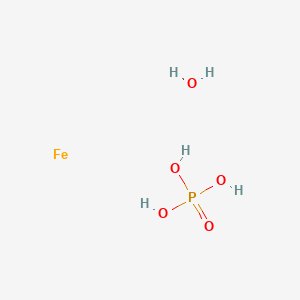
Iron (III) phosphate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, iron(3+) salt (1:1), dihydrate, also known as iron(III) phosphate dihydrate, is a chemical compound with the formula FePO₄·2H₂O. It is an off-white powder that is insoluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(III) phosphate dihydrate can be synthesized through a reaction between ferric chloride (FeCl₃) and sodium phosphate (Na₃PO₄) in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The general reaction is as follows:
FeCl3+Na3PO4+2H2O→FePO4⋅2H2O+3NaCl
The resulting precipitate is then filtered, washed, and dried to obtain iron(III) phosphate dihydrate .
Industrial Production Methods
In industrial settings, iron(III) phosphate dihydrate is produced on a larger scale using similar chemical reactions. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Iron(III) phosphate dihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where iron(III) is reduced to iron(II).
Substitution Reactions: It can react with other phosphate compounds to form different iron phosphate complexes.
Common Reagents and Conditions
Common reagents used in reactions with iron(III) phosphate dihydrate include reducing agents like hydrogen gas (H₂) and sodium borohydride (NaBH₄). These reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield iron(II) phosphate, while substitution reactions can produce various iron phosphate complexes .
Aplicaciones Científicas De Investigación
Iron(III) phosphate dihydrate has a wide range of applications in scientific research, including:
Biology: It is used in studies related to iron metabolism and phosphate biochemistry.
Mecanismo De Acción
The mechanism of action of iron(III) phosphate dihydrate involves its interaction with various molecular targets and pathways. In catalytic reactions, it facilitates the formation of intermediate complexes that lower the activation energy of the reaction, thereby increasing the reaction rate. In biological systems, it can interact with enzymes and other proteins involved in iron and phosphate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) phosphate (FePO₄): Similar to iron(III) phosphate dihydrate but without the water molecules.
Iron(II) phosphate (Fe₃(PO₄)₂): Contains iron in the +2 oxidation state.
Calcium phosphate (Ca₃(PO₄)₂): Contains calcium instead of iron and is commonly used in biological and medical applications.
Uniqueness
Iron(III) phosphate dihydrate is unique due to its specific hydration state, which can influence its solubility and reactivity. The presence of water molecules in its structure can affect its interactions with other compounds and its behavior in various chemical and biological systems .
Propiedades
Fórmula molecular |
FeH5O5P |
|---|---|
Peso molecular |
171.86 g/mol |
Nombre IUPAC |
iron;phosphoric acid;hydrate |
InChI |
InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
Clave InChI |
NZLXKTDCIBHJPF-UHFFFAOYSA-N |
SMILES canónico |
O.OP(=O)(O)O.[Fe] |
Números CAS relacionados |
10028-23-6 68007-05-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12351767.png)
![6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12351774.png)
![8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12351775.png)
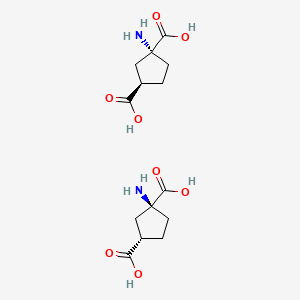
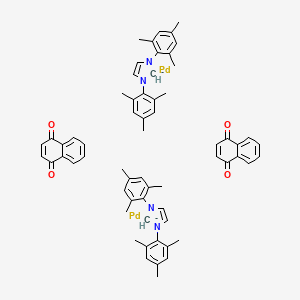

![8-chloro-5-methyl-3,4,6,7,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B12351806.png)

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)
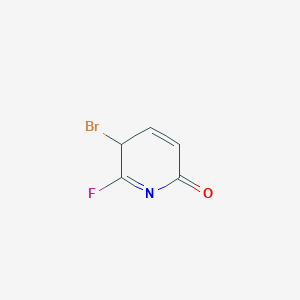
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
